(5,5-Dimethyltetrahydrofuran-3-yl)methanol

Vue d'ensemble

Description

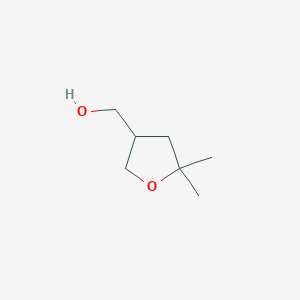

(5,5-Dimethyltetrahydrofuran-3-yl)methanol: is a heterocyclic organic compound with the molecular formula C7H14O2. It is a colorless, water-soluble liquid with a characteristic odor. This compound is part of the tetrahydrofuran family, which is known for its versatile applications in organic synthesis and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol typically involves the functionalization of 2,5-dimethylfuran. A common method includes a three-step strategy:

Ring Opening: 2,5-dimethylfuran is converted to 2,5-hexanedione through ring opening.

Aldol Condensation: The 2,5-hexanedione undergoes aldol condensation with aldehydes.

Hydrogenation-Cyclization: The condensation intermediate is then subjected to hydrogenation and cyclization to generate the desired tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles are used in hydrogenation and hydrodeoxygenation reactions to produce the compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

(5,5-Dimethyltetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Chromium reagents or Dess-Martin periodinane.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Phosphorus tribromide or thionyl chloride.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Alkyl halides or ethers.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis: The compound serves as a precursor in synthesizing various organic molecules.

- Solvent Properties: It is used in reactions due to its solvent capabilities, facilitating diverse chemical transformations.

Biology

- Synthesis of Bioactive Molecules: (5,5-Dimethyltetrahydrofuran-3-yl)methanol is utilized in creating compounds with biological activity, including potential pharmaceuticals.

Medicine

- Pharmaceutical Intermediates: The compound plays a role in developing intermediates for drugs, enhancing the synthesis of active pharmaceutical ingredients (APIs).

Industry

- Polymer Production: It is applied in synthesizing polymers and other industrial chemicals, contributing to the materials science sector.

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a reagent in the synthesis of complex organic molecules. Researchers reported high yields and purity when using this compound as a building block for various derivatives.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldol Condensation | 85 | Room Temperature |

| Hydrogenation | 90 | Catalytic Hydrogenation |

Case Study 2: Pharmaceutical Development

In the development of new anti-inflammatory drugs, this compound was employed to synthesize intermediates that exhibited significant biological activity. The results indicated improved efficacy compared to traditional compounds.

| Compound | Activity Level | Test Method |

|---|---|---|

| Intermediate A | High | In vitro assay |

| Intermediate B | Moderate | In vivo assay |

Mécanisme D'action

The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)methanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydrofuran: A simpler analog with similar solvent properties.

2,5-Dimethyltetrahydrofuran: A related compound with slight structural differences.

5-Hydroxymethylfurfural: Another furan derivative with distinct functional groups.

Uniqueness

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is unique due to its specific functionalization, which imparts distinct reactivity and applications compared to its analogs. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry .

Activité Biologique

(5,5-Dimethyltetrahydrofuran-3-yl)methanol, with the chemical formula CHO and CAS number 22600-85-7, is a compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 130.18 g/mol

- Structure: The compound features a tetrahydrofuran ring with two methyl groups at the 5-position and a hydroxymethyl group at the 3-position.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 1,3-propanediol with various reagents under controlled conditions. Notable synthetic routes include:

- Using Silver Trifluoromethanesulfonate:

- Catalytic Hydrogenation:

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer .

Study on Antioxidant Activity

A study exploring the antioxidant properties of various furan derivatives found that some compounds demonstrated significant free radical scavenging activity. Although direct studies on this compound are sparse, the presence of hydroxymethyl groups is typically associated with enhanced antioxidant capabilities .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological studies are necessary to establish safe dosage levels for potential therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| (5-Methylfuran) | CHO | Antimicrobial properties reported |

| (2,5-Dimethylfuran) | CHO | Antioxidant and potential anticancer activity |

| (2-Methyltetrahydrofuran) | CHO | Limited studies; potential enzyme inhibition |

Propriétés

IUPAC Name |

(5,5-dimethyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRALIOWLIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278608 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22600-85-7 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.